2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C26H19FN2O4 and its molecular weight is 442.446. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage and is a promising anti-cancer therapeutic target .
Mode of Action
The compound interacts with the amino acids present in the NI site of the enzyme . The presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .
Biochemical Pathways
The compound’s action on PARP-1 affects the DNA repair mechanism, resulting in genomic dysfunction and cell death . This is because PARP-1 is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair .
Result of Action
The compound shows promising activity as a PARP-1 inhibitor . It has high cytotoxicity against MCF-7 with an IC50 of 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively . It also shows significant cell growth inhibition against MCF-7 and HCT116 with an IC50 value of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively .
Properties
IUPAC Name |
2-(4-fluorophenyl)-8-methoxy-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O4/c1-32-19-11-12-20-21(15-19)33-25-22(23(20)30)26(31)29(14-13-16-5-3-2-4-6-16)24(28-25)17-7-9-18(27)10-8-17/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZMJVOFKIQCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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